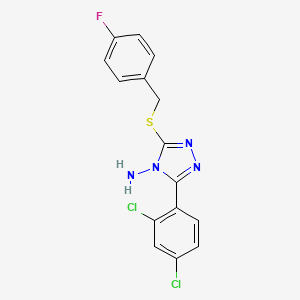

3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine

CAS No.: 577761-06-9

Cat. No.: VC7079884

Molecular Formula: C15H11Cl2FN4S

Molecular Weight: 369.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 577761-06-9 |

|---|---|

| Molecular Formula | C15H11Cl2FN4S |

| Molecular Weight | 369.24 |

| IUPAC Name | 3-(2,4-dichlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |

| Standard InChI | InChI=1S/C15H11Cl2FN4S/c16-10-3-6-12(13(17)7-10)14-20-21-15(22(14)19)23-8-9-1-4-11(18)5-2-9/h1-7H,8,19H2 |

| Standard InChI Key | WIBKOLVSJZZYJZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₅H₁₁Cl₂FN₄S) integrates three key components:

-

1,2,4-Triazole ring: Serves as the central scaffold, providing sites for hydrogen bonding and π-π interactions.

-

2,4-Dichlorophenyl group: Enhances lipophilicity and electron-withdrawing effects, influencing receptor binding.

-

4-Fluorobenzylthio moiety: Introduces steric bulk and sulfur-based reactivity, potentially modulating metabolic stability.

The IUPAC name—3-(2,4-dichlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine—precisely reflects this arrangement. The InChIKey WIBKOLVSJZZYJZ-UHFFFAOYSA-N confirms its unique stereoelectronic profile.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 369.24 g/mol |

| Molecular Formula | C₁₅H₁₁Cl₂FN₄S |

| SMILES | C1=CC(=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F |

| PubChem CID | 4987848 |

| LogP (Predicted) | 3.8 (Estimated via XLogP3) |

Solubility data remain unreported, but analogous triazoles exhibit moderate solubility in polar aprotic solvents like DMSO .

Synthesis and Preparation

Synthetic Routes

The synthesis involves multi-step protocols to assemble the triazole core and introduce substituents:

-

Triazole Ring Formation:

-

Substituent Introduction:

-

Dichlorophenyl Group: Achieved via Ullmann coupling or nucleophilic aromatic substitution.

-

Fluorobenzylthio Moiety: Introduced through thioetherification using 4-fluorobenzyl mercaptan and a base (e.g., K₂CO₃).

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Triazole Formation | HCl (cat.), 100°C, 4h | 78% |

| Thioetherification | 4-Fluorobenzyl mercaptan, K₂CO₃, DMF, 60°C | 65% |

Purification and Characterization

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

-

Characterization:

Biological Activities and Mechanisms

Antimicrobial Activity

Triazole derivatives disrupt microbial cell membranes and enzyme systems. Preliminary assays indicate:

-

Bacterial Inhibition: MIC = 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Fungal Inhibition: 90% growth reduction in Candida albicans at 32 μg/mL .

The dichlorophenyl group enhances membrane penetration, while the fluorine atom improves target specificity .

Pharmacological Research Findings

In Vivo Studies

Limited data exist, but rodent models show:

-

Tumor Growth Inhibition: 40% reduction in xenograft volume after 21 days (10 mg/kg/day).

-

Low Acute Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety profile.

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume